N-(2-ethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure that contains at least one atom other than carbon This particular compound features a thienopyridine core, which is a fused ring system combining thiophene and pyridine rings
Preparation Methods
The synthesis of N-(2-ethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
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Formation of the Thienopyridine Core: : The initial step involves the construction of the thienopyridine core. This can be achieved through a multi-component reaction involving a thiophene derivative, a pyridine derivative, and a suitable catalyst. The reaction conditions typically include heating and the use of a solvent such as ethanol or dimethylformamide (DMF).
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Introduction of Functional Groups: : Once the core structure is formed, various functional groups are introduced through a series of chemical reactions. For example, the ethoxyphenyl group can be added via a nucleophilic substitution reaction, while the hydroxy and carboxamide groups can be introduced through oxidation and amidation reactions, respectively.
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Purification and Isolation: : The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Chemical Reactions Analysis
N-(2-ethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide undergoes various chemical reactions, including:
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Oxidation: : The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: : The compound can undergo reduction reactions to convert the carbonyl group to an alcohol. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
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Substitution: : The ethoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. For example, halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
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Amidation: : The carboxamide group can participate in amidation reactions to form new amide bonds with various amines.
Scientific Research Applications
N-(2-ethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide has several scientific research applications, including:
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
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Biology: : The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest to researchers. It is often used in studies to develop new therapeutic agents.
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Medicine: : Due to its potential pharmacological activities, the compound is investigated for its use in drug development. It may serve as a lead compound for designing new drugs with improved efficacy and safety profiles.
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Industry: : The compound’s chemical properties make it useful in various industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to interact with microbial cell membranes may contribute to its antimicrobial properties.
Comparison with Similar Compounds
N-(2-ethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide can be compared with other similar compounds, such as:
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Thienopyridine Derivatives: : These compounds share the thienopyridine core structure and may exhibit similar biological activities. Examples include ticlopidine and clopidogrel, which are used as antiplatelet agents.
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Pyridine Derivatives: : Compounds containing the pyridine ring, such as nicotinamide and pyridoxine, have diverse biological activities and are used in various therapeutic applications.
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Phenylpyridine Derivatives: : These compounds, which include a phenyl group attached to a pyridine ring, are known for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-3-23-12-7-5-4-6-10(12)18-16(21)13-14(20)15-11(8-9-24-15)19(2)17(13)22/h4-9,20H,3H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHBKSYGYPVJCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=C(C=CS3)N(C2=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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